molecular formula C15H23NO2 B6646555 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid

Cat. No.: B6646555
M. Wt: 249.35 g/mol
InChI Key: GNMIQLPRJHMTLV-UHFFFAOYSA-N
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Description

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone and a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid typically involves multiple steps, starting with the preparation of the phenyl group and its subsequent attachment to the butanoic acid backbone. Common synthetic routes may include:

    Friedel-Crafts Alkylation: This step involves the alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propan-2-ylbenzene.

    Coupling with Butanoic Acid: Finally, the amine is coupled with butanoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Propan-2-yl)phenyl]ethan-1-ol: This compound has a similar phenyl group but differs in the functional groups attached to the ethyl chain.

    2-[1-(4-Methylphenyl)ethylamino]butanoic acid: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups

Properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)ethylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-14(15(17)18)16-11(4)13-8-6-12(7-9-13)10(2)3/h6-11,14,16H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMIQLPRJHMTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(C)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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